4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
The compound is a derivative of chromen-2-one, which is a class of organic compounds known as benzopyrans . Benzopyrans are characterized by a benzene ring fused to a pyran ring. The methoxyphenyl group attached to the molecule suggests that it may have properties similar to other methoxyphenyl compounds, which are often used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, cinnamate esters can be synthesized using 4-methoxybenzaldehyde . Other methods might involve reactions leading to the construction of heterocycles .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromen-2-one core, the ethyl group, and the methoxyphenyl group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, similar compounds have been found to be soluble in water, chloroform, and ethyl acetate .Scientific Research Applications
Photodynamic Therapy (PDT) and Photosensitization
Furocoumarins, including our compound of interest, have been studied as photosensitizers for photodynamic therapy (PDT). PDT involves the activation of a photosensitizer by light, leading to the generation of reactive oxygen species that selectively destroy cancer cells or pathogens. The furocoumarin moiety can absorb light in the UV-A range, making it suitable for this purpose .
Antibacterial and Antifungal Properties
Research has shown that furocoumarins possess antibacterial and antifungal activities. Our compound may be explored as a potential agent against microbial infections. Its unique structure could interfere with essential cellular processes in bacteria and fungi .
Anti-Inflammatory Effects
Furocoumarins exhibit anti-inflammatory properties by modulating inflammatory pathways. Researchers have investigated their potential in managing inflammatory skin conditions, such as psoriasis and eczema. Our compound’s specific structure may contribute to its anti-inflammatory activity .
Anticancer Potential
While more studies are needed, furocoumarins have demonstrated anticancer effects in preclinical models. They can inhibit cell proliferation, induce apoptosis, and interfere with DNA replication. Our compound’s synthesis method provides a novel approach for developing furocoumarin-based anticancer agents .
Chemical Synthesis and Medicinal Chemistry
The multicomponent reaction used to synthesize our compound highlights its versatility. Researchers can explore modifications to the furocoumarin scaffold, potentially leading to novel derivatives with improved properties. Medicinal chemists may investigate its structure-activity relationships for drug development .
Natural Product Chemistry and Phytochemistry
Furocoumarins are abundant in various plant species, especially those in the Apiaceae (Umbelliferae) family. Our compound’s synthesis provides access to a previously unknown derivative, expanding the toolbox for natural product chemists. Investigating its occurrence in plants and its potential biological roles could yield valuable insights .
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various targets, such asATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes like inflammation and apoptosis .
Mode of Action
For instance, some compounds have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound likely affects several biochemical pathways. One potential pathway is the O-GlcNAcylation pathway , a post-translational modification that modulates glucose homeostasis . This pathway is a novel pro-survival pathway that plays a crucial role in energy metabolism, particularly in conditions like ischemic stroke .
Result of Action
Based on similar compounds, it can be inferred that the compound might have neuroprotective and anti-inflammatory properties . For instance, it might reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves a multicomponent condensation reaction that proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .
Future Directions
properties
IUPAC Name |
4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-13-10-20(22)25-19-11-16(8-9-17(13)19)24-12-18(21)14-4-6-15(23-2)7-5-14/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHKAFKKAOZUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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